5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol: is an organic compound that features a boronic ester group attached to an indanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification processes, such as crystallization and chromatography, are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the indanol structure to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Dihydro derivatives
Substitution: New carbon-carbon bonded compounds
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules through reactions like the Suzuki-Miyaura coupling.
Biology:
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is primarily due to the boronic ester group, which can undergo nucleophilic attack, leading to the formation of boronate complexes . These complexes can further participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Comparison:
- Reactivity: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol exhibits unique reactivity due to the presence of both the boronic ester group and the indanol structure, allowing it to participate in a wider range of chemical reactions compared to similar compounds .
- Applications: While similar compounds are also used in organic synthesis and materials science, the specific structure of this compound makes it particularly valuable in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C15H21BO3 |
---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-6-7-12-10(9-11)5-8-13(12)17/h6-7,9,13,17H,5,8H2,1-4H3 |
InChI Key |
NOLWWOLJQHZGIJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.